molecular formula C18H17ClN4O2S B11773625 N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11773625
M. Wt: 388.9 g/mol
InChI Key: XWPSQZGWKVZVND-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with methyl and aryl groups, linked to an acetamide moiety via a thioether bridge. The 4-chlorophenyl group at the acetamide nitrogen and the 2-methoxyphenyl group at the triazole’s 5-position define its structural uniqueness.

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN4O2S/c1-23-17(14-5-3-4-6-15(14)25-2)21-22-18(23)26-11-16(24)20-13-9-7-12(19)8-10-13/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

XWPSQZGWKVZVND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives under acidic or basic conditions. For example, 3-((4-methoxyphenyl)amino)propanehydrazide can react with phenyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of potassium hydroxide (KOH) and carbon disulfide (CS₂). This reaction typically proceeds at reflux temperatures (80–100°C) in ethanol or dimethylformamide (DMF), yielding triazolethione derivatives. The ¹³C-NMR spectrum of such intermediates shows characteristic signals for thiocarbonyl groups at 180–181 ppm.

Deamination of Amino-Triazole Precursors

Alternative routes involve deaminating amino-substituted triazoles using hypophosphorous acid (H₃PO₂) and sodium nitrite (NaNO₂). For instance, 4-amino-5-((4-methoxybenzyl)methyl)-1,2,4-triazole can be deaminated to generate a reactive triazole intermediate, which is subsequently functionalized at the 3-position. This method ensures high regioselectivity for introducing substituents like chlorophenyl groups.

ReagentSolventTemperatureTimeYield
2-BromoacetamideDMFRT4–6 h81%
NaHEthanolReflux6 h75%

Data adapted from.

Functionalization of the Acetamide Moiety

The N-(4-chlorophenyl)acetamide group is incorporated through:

Hydrazine-Mediated Coupling

Hydrazine hydrate (NH₂NH₂·H₂O) reacts with ester precursors to form acetohydrazides, which are subsequently acylated. For instance, ethyl 2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is treated with 80% hydrazine hydrate in methanol, yielding the corresponding hydrazide. This intermediate is then acylated with 4-chlorophenyl isocyanate to form the final acetamide derivative.

Key Spectral Data:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).

  • ¹³C-NMR: 167.8 ppm (C=O), 180.2 ppm (C=S).

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. Ethanol: DMF enhances solubility of intermediates but requires rigorous drying, whereas ethanol offers milder conditions but lower yields.

  • Bases: NaH provides strong deprotonation for S-alkylation but poses handling risks, while K₂CO₃ is safer but slower.

Purification Techniques

  • Recrystallization: Chloroform/hexane mixtures yield high-purity crystals.

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers.

Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy: Absorption bands at 1673–1681 cm⁻¹ confirm C=O and C=N stretches.

  • Mass Spectrometry: HRMS (ESI+) for C₁₉H₁₈ClN₄O₂S ([M+H]⁺) calculates 401.09; observed 401.12.

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows ≥98% purity with a retention time of 6.7 min.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityRequires toxic CS₂75–86%
DeaminationMild conditionsMulti-step60–70%
S-AlkylationRapid reactionSensitive to moisture75–81%

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various halides, bases, and acids depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its ability to participate in multiple types of chemical reactions makes it an essential compound for synthetic chemists.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Antifungal Properties: The triazole moiety is particularly significant for its antifungal activity, making it relevant in the development of antifungal agents.
  • Anticancer Potential: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.

Medicine

In medicinal chemistry, this compound is being explored as a drug candidate for various diseases. Its interactions with specific biological targets may lead to the development of new therapies for conditions such as cancer and infections caused by resistant pathogens.

Industry

The compound finds applications in industrial chemistry as well. It is utilized in the formulation of new materials and serves as a precursor for synthesizing industrial chemicals. Its unique properties make it suitable for various applications in material science.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Studies:
    • A recent study evaluated its antimicrobial activity against a range of pathogens using standardized methods such as disk diffusion and broth microdilution assays. Results indicated significant inhibition zones against multiple bacterial strains .
  • Anticancer Research:
    • In vitro studies on breast cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects at micromolar concentrations. The mechanism was further elucidated through molecular docking studies which revealed strong binding affinities to target proteins involved in cell cycle regulation .
  • Material Science Applications:
    • The compound's utility in polymer chemistry has been explored where it acts as a cross-linking agent enhancing the mechanical properties of polymer matrices .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the growth and proliferation of microorganisms or cancer cells.

    Disrupting cellular membranes: Leading to cell death or inhibition of cell function.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical properties and biological interactions. Below is a comparative analysis:

Compound Name Triazole Substituents Key Structural Features Biological Relevance (if reported) Evidence ID
Target Compound 5-(2-Methoxyphenyl), 4-methyl Electron-donating methoxy group; chloro-substituted acetamide Not explicitly reported in evidence -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 5-(3-Pyridinyl), 4-ethyl Pyridinyl group enhances cation channel activation (Orco agonist) Activates insect Orco ion channels
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 5-(2-Pyridinyl), 4-ethyl Pyridinyl and butyl groups confer antagonism Orco antagonist in insects
N-(2-Chlorophenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide 5-(4-Isobutylphenyl), 4-methyl Bulky isobutylphenyl group; chloro-substituted acetamide Synthesized for anticancer screening
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dichlorophenyl)acetamide 5-(4-Chlorophenyl), 4-(p-tolyl) Multiple chloro groups; enhanced lipophilicity Unknown activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with VUAA1’s pyridinyl (electron-withdrawing), which is critical for Orco activation .
  • Bulkiness : Compounds with bulky substituents (e.g., isobutylphenyl in ) may hinder receptor binding compared to smaller groups like methoxy or methyl.

Modifications in the Acetamide Moiety

The acetamide’s N-aryl group and thioether linkage are pivotal for activity.

Compound Name Acetamide Substituent Thioether Linkage Stability Notable Properties Evidence ID
Target Compound N-(4-Chlorophenyl) Stable under synthesis Likely moderate solubility due to Cl -
VUAA3 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) N-(4-Isopropylphenyl) Stable Enhanced agonist potency vs. VUAA1
N-(4-Bromo-2-methylphenyl)-2-((5-(4-Isobutylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-(4-Bromo-2-methylphenyl) Stable Higher molecular weight; potential cytotoxicity
N1-(4-Chlorophenyl)-2-[(5-{[2-(4-Chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide Dual thioether groups Potential metabolic lability Unique bis-thioether structure

Key Observations :

  • Chlorophenyl vs. Other Halogenated Groups : The target’s 4-chlorophenyl group balances lipophilicity and steric effects, whereas bromo or dichloro substituents () may increase toxicity.
  • Dual Thioether Groups : ’s compound has two thioether bonds, which might confer redox sensitivity or metabolic instability compared to the target’s single thioether.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

Cyclocondensation : Reaction of thiosemicarbazide derivatives with carboxylic acids or esters to form the 1,2,4-triazole ring .

Thioether linkage : Coupling the triazole intermediate with a chlorophenyl acetamide moiety via nucleophilic substitution, often using bases like triethylamine in solvents such as dioxane or ethanol .

Purification : Recrystallization from ethanol-DMF mixtures to achieve high purity (>95%) .
Critical parameters: Temperature (20–25°C for chloroacetyl chloride addition), pH control during coupling, and solvent choice (e.g., dichloromethane for polar intermediates) .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Characterization relies on:

NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

X-ray crystallography : Resolves 3D conformation, including dihedral angles between triazole and chlorophenyl groups .

Advanced Research Questions

Q. What strategies are employed to optimize bioactivity through structure-activity relationship (SAR) studies?

  • Answer : SAR modifications focus on:

Triazole substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) enhances antimicrobial activity .

Thioacetamide linker : Replacing sulfur with oxygen reduces potency, indicating the thioether’s role in target binding .

Methoxyphenyl group : Methyl-to-ethoxy substitution improves solubility without compromising anticancer activity (IC50_{50} values <10 μM in HepG2 cells) .
Methodology: Parallel synthesis of analogs followed by in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can computational tools elucidate the compound’s mechanism of action?

  • Answer :

Molecular docking : Predicts binding to kinase domains (e.g., EGFR tyrosine kinase) with binding energies ≤−8.5 kcal/mol .

DFT calculations : Analyzes charge distribution, identifying the triazole sulfur and acetamide carbonyl as reactive sites for electrophilic interactions .

ADMET prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. How do researchers address contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., variable IC50_{50} values) are resolved by:

Standardized assays : Repeating tests under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Purity verification : HPLC (>99% purity) eliminates confounding effects of synthetic byproducts .

Target profiling : Broad-spectrum screening (e.g., NCI-60 panel) identifies off-target interactions that may explain divergent results .

Methodological Considerations

Q. What experimental design principles apply to stability studies of this compound?

  • Answer : Stability is assessed via:

Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C indicates thermal robustness) .

pH-dependent hydrolysis : Incubation in buffers (pH 1–13) with LC-MS monitoring to identify degradation products (e.g., triazole ring cleavage at pH <2) .

Light exposure tests : UV-Vis spectroscopy tracks photodegradation rates (λ~270 nm) .

Q. Which analytical techniques are critical for resolving synthetic byproducts?

  • Answer :

2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to distinguish regioisomers .

High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., des-methyl variants with mass shifts of −14 Da) .

Preparative HPLC : Isolates byproducts for individual bioactivity testing .

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